molecular formula C30H28N4O3 B11585469 (2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-N-(2-phenylethyl)prop-2-enamide

(2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-N-(2-phenylethyl)prop-2-enamide

Cat. No.: B11585469
M. Wt: 492.6 g/mol
InChI Key: LBDOXMIJKCYUMS-PTGBLXJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-N-(2-phenylethyl)prop-2-enamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a pyrido[1,2-a]pyrimidin-4-one moiety, and a phenylethylamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-N-(2-phenylethyl)prop-2-enamide typically involves multi-step organic reactionsThe final step involves the formation of the prop-2-enamide linkage under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-N-(2-phenylethyl)prop-2-enamide: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

(2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-N-(2-phenylethyl)prop-2-enamide:

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-N-(2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the pyrido[1,2-a]pyrimidin-4-one moiety are likely involved in binding to enzymes or receptors, modulating their activity. The phenylethylamide group may enhance the compound’s affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

(2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-N-(2-phenylethyl)prop-2-enamide: is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C30H28N4O3

Molecular Weight

492.6 g/mol

IUPAC Name

(E)-2-cyano-3-[2-(5-methyl-2-propan-2-ylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide

InChI

InChI=1S/C30H28N4O3/c1-20(2)24-13-12-21(3)17-26(24)37-29-25(30(36)34-16-8-7-11-27(34)33-29)18-23(19-31)28(35)32-15-14-22-9-5-4-6-10-22/h4-13,16-18,20H,14-15H2,1-3H3,(H,32,35)/b23-18+

InChI Key

LBDOXMIJKCYUMS-PTGBLXJZSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NCCC4=CC=CC=C4

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.